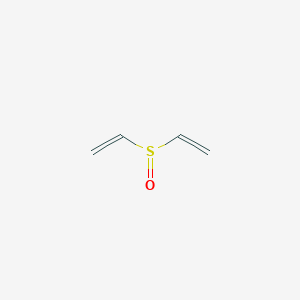

Divinyl sulfoxide

Description

Properties

IUPAC Name |

1-ethenylsulfinylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS/c1-3-6(5)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSMEHLVLOGBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912184 | |

| Record name | (Ethenesulfinyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear faintly yellow-green liquid; [Aldrich MSDS] | |

| Record name | Vinyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.6 [mmHg] | |

| Record name | Vinyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1115-15-7 | |

| Record name | 1,1′-Sulfinylbis[ethene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethenesulfinyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethenylsulfinylethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIVINYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W5026ZW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Divinyl sulfoxide can be synthesized through the oxidation of divinyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfoxide product.

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Divinyl sulfoxide undergoes various types of chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of divinyl sulfone.

Reduction: Reduction reactions can convert this compound back to divinyl sulfide.

Substitution: The vinyl groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Metal hydrides, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

Oxidation: Divinyl sulfone.

Reduction: Divinyl sulfide.

Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

DVS is utilized as a reagent in several organic synthesis processes due to its ability to participate in various reactions, including:

- Michael Additions : DVS acts as an electron-deficient alkene, making it suitable for Michael addition reactions with nucleophiles.

- Cross-Coupling Reactions : It serves as a coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.

Table 1: Key Reactions Involving Divinyl Sulfoxide

| Reaction Type | Description | Reference |

|---|---|---|

| Michael Addition | DVS reacts with nucleophiles to form adducts | |

| Cross-Coupling | Used in palladium-catalyzed reactions | |

| Cycloaddition | Participates in cycloaddition reactions |

Medicinal Chemistry Applications

In medicinal chemistry, DVS has shown potential as an intermediate in the synthesis of biologically active compounds. Its structural features allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of DVS exhibit cytotoxic effects against cancer cell lines. For example, compounds synthesized from DVS have been tested for their ability to inhibit tumor growth in vitro and in vivo.

Material Science Applications

DVS is also explored for its applications in material science, particularly as a building block for polymers and advanced materials.

Polymerization Studies

DVS can undergo polymerization reactions to form sulfoxide-containing polymers, which exhibit unique thermal and mechanical properties. These polymers have potential applications in coatings and adhesives.

Environmental Applications

The potential use of DVS in environmental chemistry has been investigated, particularly regarding its role in the degradation of pollutants. Its reactive nature allows it to participate in detoxification processes.

Mechanism of Action

The mechanism of action of divinyl sulfoxide involves its reactivity with various nucleophiles and electrophiles. The sulfoxide functional group can participate in oxidation-reduction reactions, while the vinyl groups can undergo addition and substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the sulfoxide group, which makes the vinyl groups more reactive.

Comparison with Similar Compounds

Structural and Oxidation State Differences

| Compound | Molecular Formula | Oxidation State | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Divinyl sulfoxide | C₄H₆SO | +4 (S=O) | Vinyl, sulfoxide | 102.15 |

| Divinyl sulfone | C₄H₆SO₂ | +6 (O=S=O) | Vinyl, sulfone | 118.15 |

| Divinyl sulfide | C₄H₆S | -2 (S⁻) | Vinyl, sulfide | 86.16 |

| Dimethyl sulfoxide | C₂H₆SO | +4 (S=O) | Methyl, sulfoxide | 78.13 |

| Diphenyl sulfoxide | C₁₂H₁₀SO | +4 (S=O) | Phenyl, sulfoxide | 202.27 |

Key Insights :

- Oxidation State : Sulfoxides (S=O) are intermediate between sulfides (S⁻) and sulfones (O=S=O), influencing their reactivity and stability. DVSO can oxidize to divinyl sulfone under strong oxidizing conditions .

- Volatility: DVSO is less volatile than divinyl sulfide (Henry’s Law constant for sulfide: ~10⁻³ atm·m³/mol) but comparable to divinyl sulfone, which is non-volatile .

Toxicity and Environmental Fate

Key Insights :

- DVSO and divinyl sulfone are persistent in soil and water due to low volatility but are less toxic than HD. Mustard sulfone, however, retains residual vesicant activity .

- Dimethyl sulfoxide (DMSO) is biocompatible, whereas DVSO’s toxicity profile remains understudied, warranting caution in handling .

Biological Activity

Divinyl sulfoxide (DVSO) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of DVSO, focusing on its antimicrobial properties, effects on cellular mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an organosulfur compound characterized by the presence of two vinyl groups attached to a sulfoxide functional group. Its chemical formula is , and it has been studied for its reactivity and interaction with various biological systems.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study compared the kinetics and products of gas-phase reactions involving DVSO with those of dimethyl sulfoxide (DMSO), indicating that DVSO can produce various by-products that may contribute to its biological effects .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 10 | 15 |

| Pseudomonas aeruginosa | 10 | 12 |

| Staphylococcus aureus | 10 | 18 |

The data indicates that DVSO has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus showing the highest susceptibility.

Cellular Mechanisms

This compound's biological activity also extends to its effects on cellular mechanisms. Studies have indicated that DVSO can modulate oxidative stress responses in cells. For instance, it has been observed to influence the production of reactive oxygen species (ROS) in bacterial cells, potentially altering their survival rates under stress conditions .

Case Study: Effects on Bacterial Cells

In a controlled study, bacterial strains exposed to DVSO showed a marked reduction in ROS levels, suggesting that DVSO may act as an antioxidant agent. This property could be leveraged in therapeutic contexts where oxidative stress is a contributing factor to cell damage.

Potential Therapeutic Applications

Given its antimicrobial properties and ability to modulate cellular responses, this compound holds promise for various therapeutic applications:

- Antimicrobial Treatments : DVSO could be developed as a novel antimicrobial agent, particularly against resistant strains of bacteria.

- Oxidative Stress Modulation : Its antioxidant properties may be beneficial in treating conditions associated with oxidative damage.

- Drug Delivery Systems : Like DMSO, DVSO could potentially enhance the penetration and efficacy of pharmaceutical compounds due to its solvent properties.

Q & A

Q. How is divinyl sulfoxide synthesized, and what are its key physicochemical properties?

this compound is synthesized via the oxidation of divinyl sulfide using hydrogen peroxide or other oxidizing agents. Key physicochemical properties include a molecular weight of 102.15 g/mol, boiling point (dependent on experimental conditions), and vapor pressure (e.g., 0.12 mmHg at 25°C). Structural characterization via IR and NMR spectroscopy is critical to confirm the sulfoxide functional group. For precise vapor pressure data, refer to experimental measurements under controlled conditions .

Q. What spectroscopic techniques are effective for characterizing this compound?

Infrared (IR) spectroscopy identifies the S=O stretching vibration (~1050 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves vinyl proton splitting patterns and sulfur-induced deshielding. Gas chromatography (GC) with mass spectrometry (MS) is recommended for purity analysis, though method optimization (e.g., column selection) is required due to this compound’s polarity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Work should be conducted in a fume hood with nitrile gloves, lab coats, and eye protection. Avoid skin contact due to potential absorption risks. Quantities exceeding 100 mL require prior approval from the principal investigator. Emergency response plans must address spills, fire hazards, and accidental exposure, aligned with OSHA and NIOSH guidelines .

Advanced Research Questions

Q. What methodological challenges exist in computationally predicting the S-O bond dissociation enthalpy (BDE) of this compound?

Computational methods (e.g., B3LYP, CCSD(T)) often overestimate S-O BDE due to inadequate sulfur basis sets. The M06-2X/aug-cc-pV(T+d)Z level with isodesmic oxygen transfer reactions improves accuracy for dialkyl sulfoxides but fails for this compound, likely due to electronic delocalization in the vinyl groups. Validation against experimental BDEs (e.g., 75–85 kcal/mol range) is essential .

Q. How does this compound participate in oxidative heterocyclization reactions, and what experimental parameters control product distribution?

this compound undergoes heterocyclization via [4+2] cycloaddition or radical-mediated pathways. Reaction conditions (temperature, solvent polarity, and catalysts) influence regioselectivity. For example, Scheme 68 in Moskalik et al. (2020) demonstrates thiophene derivatives formed under acidic conditions. Optimization requires iterative adjustment of stoichiometry and reaction time .

Q. What mechanistic pathways explain this compound’s reactivity with thiols and other nucleophiles?

Thiols attack the electrophilic sulfur center, leading to sulfenic acid intermediates or S-S bond formation. Kinetic studies (e.g., stopped-flow spectroscopy) reveal rate dependence on solvent dielectric constant and nucleophile strength. Divinyl’s electron-withdrawing groups enhance electrophilicity, favoring nucleophilic substitution over elimination .

Q. How do solvent polarity and temperature affect the stability and reactivity of this compound in synthetic applications?

Polar aprotic solvents (e.g., DMF) stabilize this compound’s sulfoxide group but may accelerate decomposition at elevated temperatures. Vapor pressure data (e.g., 0.12 mmHg at 25°C) suggest low volatility, but prolonged storage requires inert atmospheres and desiccants. Reaction kinetics should be monitored via in situ FTIR or GC-MS to detect byproducts .

Data Contradiction Analysis

- Discrepancy in S-O BDE Predictions : Computational overestimation of this compound’s BDE (vs. experimental values) highlights limitations in modeling conjugated systems. Researchers should cross-validate results with isodesmic reaction frameworks and experimental benchmarks .

- Reaction Pathway Ambiguities : Conflicting literature on heterocyclization mechanisms (e.g., radical vs. ionic pathways) necessitates mechanistic probes like radical traps or isotopic labeling .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.